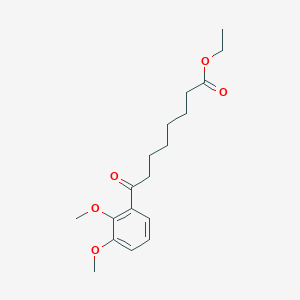

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

Vue d'ensemble

Description

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is an organic compound with the molecular formula C18H26O5 It is a derivative of octanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(2,3-dimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate serves as an important intermediate in organic synthesis. It can be utilized to develop more complex organic molecules through various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The methoxy groups can be replaced with other functional groups via nucleophilic aromatic substitution.

These reactions are essential for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.

Biology

The compound has been investigated for its biological activities, particularly its antioxidant properties and potential therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant activities by scavenging free radicals and reducing oxidative stress. The presence of methoxy groups enhances electron donation capabilities, suggesting potential health benefits.

- Cytotoxic Effects : Preliminary studies have demonstrated that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Medicine

This compound is being explored for its potential use in drug development:

- Therapeutic Applications : Its interactions with specific molecular targets such as enzymes or receptors could influence metabolic pathways or cellular signaling mechanisms, making it a candidate for further pharmacological studies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluate the radical scavenging ability | Demonstrated strong DPPH radical scavenging activity and significant reduction in lipid peroxidation levels. |

| Breast Cancer Study | Assess antiproliferative effects on MDA-MB-468 cells | Treatment resulted in reduced cell viability, indicating potential as an anticancer agent. |

Mécanisme D'action

The mechanism of action of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ketone and ester functionalities also play a role in its reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: This compound has a shorter carbon chain, which may affect its physical and chemical properties.

8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid: The acid form of the compound, which has different solubility and reactivity characteristics.

2-(3,4-Dimethoxyphenyl)ethanamine:

Activité Biologique

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is identified by the following chemical characteristics:

- Chemical Name : this compound

- CAS Number : 898758-13-9

- Molecular Formula : C17H24O4

- Molecular Weight : 288.37 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress. This compound's structure suggests it may possess similar properties due to the presence of methoxy groups which enhance electron donation capabilities.

| Study | Findings |

|---|---|

| Study on related phenolic compounds | Demonstrated strong DPPH radical scavenging activity. |

| In vitro assays | Showed significant reduction in lipid peroxidation levels. |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

The proposed mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound may act as a free radical scavenger, thus protecting cells from oxidative damage.

- Apoptotic Pathway Activation : Evidence suggests that it could activate caspases leading to programmed cell death in malignant cells.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly at the G1 phase.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential effects of this compound.

-

Study on Antioxidant Properties :

- Researchers assessed the antioxidant capacity using various assays (DPPH, ABTS).

- Results indicated a strong correlation between structure and activity, supporting the hypothesis that this compound could exhibit similar properties.

-

Cytotoxicity Assessment :

- A study focused on the cytotoxic effects against multiple cancer cell lines.

- The compound showed selective toxicity towards cancer cells compared to normal cells.

Propriétés

IUPAC Name |

ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSOPTQUPOGDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645810 | |

| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-13-9 | |

| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.